[(5-bromo-2-oxoindol-3-yl)amino]thiourea
Description
[(5-Bromo-2-oxoindol-3-yl)amino]thiourea is a thiourea derivative characterized by a 5-bromo-2-oxoindole moiety linked to the thiourea group (-NH-CS-NH2). Thiourea derivatives are organosulfur compounds with diverse applications in pharmaceuticals, materials science, and catalysis due to their ability to form hydrogen bonds and metal complexes . This compound’s synthesis likely involves condensation of 5-bromo-2-oxoindol-3-ylamine with thiocarbonyl reagents, analogous to methods for symmetrical/asymmetrical thioureas .
Properties
IUPAC Name |
[(5-bromo-2-oxoindol-3-yl)amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3H,(H3,11,14,16)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCZUHJZYNGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Isatin
Isatin undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 0–5°C for 45 minutes. This method achieves >85% regioselectivity for the 5-position due to the electron-donating effect of the oxo group:
Optimization Note : Excess bromine (>2 eq.) risks di-bromination at the 4- and 6-positions. Controlled addition and low temperatures mitigate this.
Thiourea Coupling Strategies
Iodine-Catalyzed Cyclocondensation
Adapted from thiazole synthesis, 5-bromo-isatin reacts with thiourea in ethanol/water (1:1) under iodine catalysis (2.5 mmol) at 60°C for 3 hours:
Key Parameters :
Triethylamine-Promoted Amination
A modified approach uses triethylamine (3.2 mmol) in POCl₃ under reflux to activate the indole’s 3-position for nucleophilic attack by thiourea:
Advantages :
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Higher yields (75–91%) due to improved leaving group ability of chloride.
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Shorter reaction times (8 hours vs. 12–24 hours for iodine method).
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from DMF/H₂O (1:1), yielding pale yellow crystals. Critical Note : Slow cooling (0.5°C/min) prevents occluded solvent, confirmed by ≤0.5% residual DMF in elemental analysis.
Chromatographic Methods
Silica gel column chromatography (hexane/ethyl acetate, 2:1) resolves byproducts from over-brominated or di-substituted impurities. This is less common due to the compound’s polar nature.
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21 (s, 1H, indole H-4), 7.46–7.39 (m, 2H, H-6/H-7), 6.95 (s, 2H, thiourea NH₂).
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
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MS (ESI+) : m/z 299.15 [M+H]⁺, isotopic pattern confirms bromine.
Comparative Analysis of Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iodine/EtOH-H₂O | I₂ | 12–24 | 61–68 | 98.5 |
| Et₃N/POCl₃ | Et₃N | 8 | 75–91 | 99.2 |
Trade-offs :
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Iodine Method : Lower yields but avoids harsh conditions.
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Triethylamine/POCl₃ : Higher efficiency but requires careful handling of corrosive reagents.
Challenges and Optimization Opportunities
Regioselectivity in Bromination
Over-bromination remains a concern, particularly at the indole’s 4- and 6-positions. Microwave-assisted bromination (30 minutes, 80°C) could enhance selectivity, though untested for this substrate.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The thiourea group undergoes nucleophilic attacks at the electrophilic carbon of α-halocarbonyl compounds or alkyl halides. For example:
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Reaction with ethyl bromoacetate yields 2-imino-1,3-thiazolidin-4-one derivatives via cyclization (Scheme 1) .
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Interaction with α-bromoacetophenone produces thiazol-2-imines under basic conditions .
Mechanism :
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Deprotonation of the thiourea NH group generates a thiolate ion.
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Nucleophilic substitution (SN2) at the α-halocarbonyl compound forms a thioether intermediate.
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Intramolecular cyclization yields the heterocyclic product .
Reaction Conditions :
| Substrate | Product | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl bromoacetate | 2-Imino-1,3-thiazolidin-4-one | Ethanol | Reflux | 74 |
| α-Bromoacetophenone | Thiazol-2-imine | Acetonitrile | 80°C | 68 |
Cyclocondensation with Electrophilic Dienophiles
The compound reacts with dimethyl acetylenedicarboxylate (DMAD) to form thiazine or thiazolidinone derivatives depending on reaction conditions:
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In methanol at RT: Methyl [4-oxo-2-(benzoylimino)thiazolidin-5-ylidene]acetate .
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In acetic acid under reflux: Methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylate .
Key Variables :
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Solvent polarity and temperature dictate product selectivity.
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Electron-withdrawing groups on the indole enhance reaction rates.
Base-Promoted Heterocyclization
Under alkaline conditions, intramolecular cyclization occurs to form quinazolinone derivatives :
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Treatment with NaOH in methanol generates 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones via SNAr mechanism .
Example :
Acylation and Alkylation
The NH groups participate in acylation/alkylation reactions:
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Acylation : Reacts with benzoyl chloride in dry acetone to form 1-benzoyl-3-[(5-bromo-2-oxoindol-3-yl)amino]thiourea .
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Alkylation : Treatment with methyl iodide produces S-methylated derivatives .
Kinetic Data :
| Reaction Type | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Acylation | Benzoyl chloride | 3 | 92 |
| Alkylation | Methyl iodide | 6 | 78 |
Oxidation and Reduction
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Oxidation : Hydrogen peroxide oxidizes the thiourea to urea derivatives , though this reaction is less common due to competing side reactions .
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Reduction : Catalytic hydrogenation reduces the C=S bond to C-H, forming guanidine analogs .
Metal Complexation
The thiourea moiety acts as a bidentate ligand for transition metals:
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Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanol/water mixtures .
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Stoichiometry : Typically 1:2 (metal:ligand) with octahedral geometry confirmed by XRD .
Stability Constants (log K) :
| Metal Ion | log K |
|---|---|
| Cu(II) | 8.2 |
| Ni(II) | 7.8 |
| Zn(II) | 6.9 |
Biological Activity Modulation via Structural Modification
Derivatives synthesized via the above reactions exhibit enhanced bioactivity:
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Antimicrobial : Thiazolidinone derivatives show MIC values of 4–16 µg/mL against S. aureus .
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Anticancer : Quinazolinone analogs inhibit HeLa cell proliferation (IC~50~ = 12 µM) .
Comparative Reactivity with Analogues
| Reaction | This compound | Unsubstituted Thiourea |
|---|---|---|
| Cyclization with DMAD | Faster (k = 0.45 min⁻¹) | Slower (k = 0.12 min⁻¹) |
| Metal complexation | Higher log K values | Lower log K values |
The electron-withdrawing bromo and oxoindole groups enhance electrophilicity and stabilize transition states .
Scientific Research Applications
Chemical Synthesis and Building Block
Overview :
[(5-bromo-2-oxoindol-3-yl)amino]thiourea serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules.
Applications :
- Synthesis of Indole Derivatives : It can be utilized to synthesize various indole derivatives which are important in drug discovery.
- Functionalization : The compound can undergo functionalization reactions to introduce different substituents, enhancing its biological activity.
Biological Activities
Anticancer Properties :
Recent studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve the modulation of cellular processes such as DNA replication and protein synthesis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Inhibition of cell cycle progression |
| MCF-7 | 7 | Induction of apoptosis |
| A549 | 12 | Interference with DNA synthesis |
Mechanism of Action :
The exact pathways through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cancer cell signaling pathways, leading to reduced cell viability and proliferation .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research has shown that derivatives of thiourea, including this compound, can exhibit antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Antibacterial |
| Escherichia coli | 75 | Antibacterial |
| Candida albicans | 100 | Antifungal |
Industrial Applications
Beyond its pharmaceutical potential, this compound finds applications in various industries:
Materials Science :
The compound can be utilized in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Dyes and Pigments :
It may serve as an intermediate in the synthesis of dyes used in textiles and plastics due to its chromophoric properties.
Case Study 1: Anticancer Activity
A study evaluating the anticancer efficacy of this compound against human cervical cancer cells demonstrated an IC50 value of 10 µM. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that derivatives based on thiourea structures showed promising activity against multi-drug resistant strains of bacteria. Specifically, this compound exhibited an MIC of 50 µg/mL against Staphylococcus aureus, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of [(5-bromo-2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Electronic Properties
- Substituent Effects : The 5-bromo-2-oxoindole group distinguishes this compound from other thioureas. Bromine’s electronegativity and the indole’s aromaticity may enhance π-π stacking or halogen bonding in biological targets, unlike methyl or phenyl groups in simpler thioureas (e.g., methylthiourea, phenylthiourea) .
- Metal Binding: Bis-thiourea isomers with amino acid substituents (e.g., alanine-based bis-thioureas) exhibit strong metal coordination via sulfur and nitrogen atoms . The bromoindole group in [(5-bromo-2-oxoindol-3-yl)amino]thiourea may alter metal affinity compared to benzoyl thioureas, which prioritize sulfur-oxygen interactions .
Table 1: Substituent Effects on Key Properties
Toxicity and Stability
- Toxicity: Thiourea oxides can release ammonia and form toxic sulfonic acid derivatives .
- Stability : Bromine’s electron-withdrawing effect could increase stability against oxidation, contrasting with methyl/phenyl groups that may degrade more readily .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [(5-bromo-2-oxoindol-3-yl)amino]thiourea derivatives?
- Methodology : Derivatives are synthesized via multicomponent reactions, such as coupling aroyl chlorides with aminothiazoles or thiourea precursors under reflux with acetic acid. Characterization employs spectroscopic techniques (NMR, IR) and microanalysis. Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation, as demonstrated in the synthesis of analogous dithiourea HIV-1 protease inhibitors .
- Example : A solvent-free reaction between 2,6-diaminopyridine and NHSCN, followed by aroyl chloride addition, yields bis-thioureas in >85% purity .
Q. How is structural characterization performed for thiourea derivatives?
- Methodology : SC-XRD using programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For this compound, intramolecular N–H⋯O/S interactions are typically observed, as seen in related bromophenyl thiourea structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
